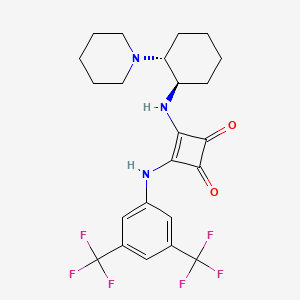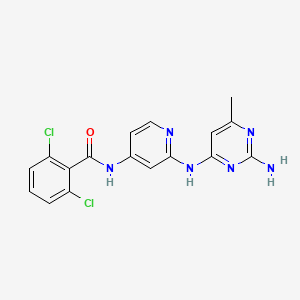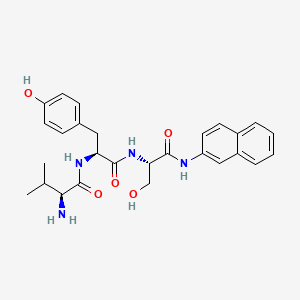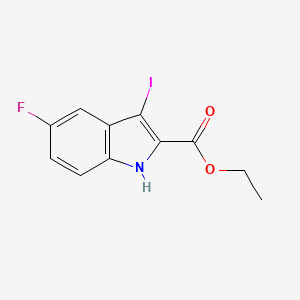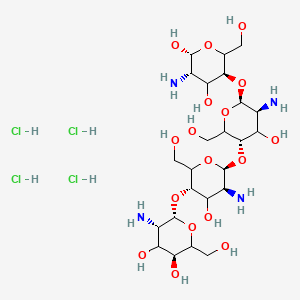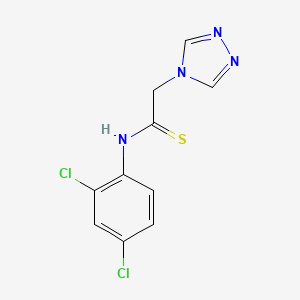
Imibenconazole-des-benzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imibenconazole-des-benzyl is an important pesticide active metabolite commonly used as a fungicide. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol, ether, and dichloromethane. The compound has a melting point of approximately 140-145°C . It is primarily used to control a variety of crop diseases, including those affecting wheat, rice, corn, vegetables, and fruit trees .
準備方法
The synthesis of Imibenconazole-des-benzyl can be achieved through various methods, with the specific preparation method adjustable according to industrial technology. A common preparation method involves the hydrogenation reduction reaction of Imibenconazole to remove the phenyl moiety, resulting in this compound . This process typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.
化学反応の分析
Imibenconazole-des-benzyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Imibenconazole-des-benzyl has a wide range of scientific research applications, including:
Chemistry: It is used in the study of fungicidal properties and the development of new fungicides.
Biology: It is used to investigate the effects of fungicides on plant pathogens and their mechanisms of action.
Medicine: Research is conducted to explore its potential use in treating fungal infections in humans and animals.
作用機序
The mechanism of action of Imibenconazole-des-benzyl involves the inhibition of fungal growth by interfering with the synthesis of essential fungal cell components. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing fungal cell death .
類似化合物との比較
Imibenconazole-des-benzyl can be compared with other similar fungicidal compounds, such as:
Imibenconazole: The parent compound from which this compound is derived. It has a broader spectrum of activity but may have different safety and efficacy profiles.
Prochloraz: Another fungicide with a similar mode of action but different chemical structure and spectrum of activity.
Tebuconazole: A triazole fungicide with a similar mechanism of action but different chemical properties and applications.
This compound is unique in its specific structural modifications, which may confer distinct advantages in terms of efficacy, safety, and environmental impact .
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUNWRVMBFWJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
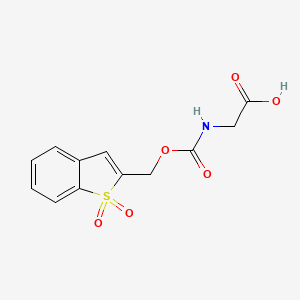

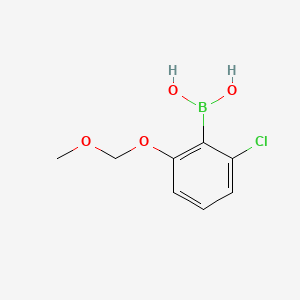

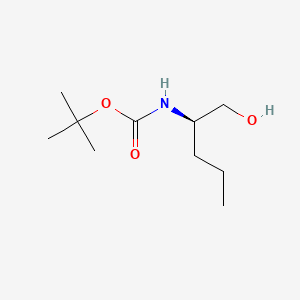
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

